3-(1,3-benzodioxol-5-yl)-1-[4-(tert-butyl)benzyl]-1H-pyrazole

COX-2 inhibition 5-LOX inhibition benzodioxole pharmacophore

3-(1,3-Benzodioxol-5-yl)-1-[4-(tert-butyl)benzyl]-1H-pyrazole (CAS 956961-84-5, molecular formula C21H22N2O2, MW 334.4 g/mol) is a synthetic small molecule belonging to the benzodioxole–pyrazole hybrid class. The benzodioxole–pyrazole scaffold is a recognized pharmacophore in medicinal chemistry, with published evidence demonstrating multi-target inhibitory activity against cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) in structurally related analogs.

Molecular Formula C21H22N2O2
Molecular Weight 334.419
CAS No. 956961-84-5
Cat. No. B2957550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-benzodioxol-5-yl)-1-[4-(tert-butyl)benzyl]-1H-pyrazole
CAS956961-84-5
Molecular FormulaC21H22N2O2
Molecular Weight334.419
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)CN2C=CC(=N2)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C21H22N2O2/c1-21(2,3)17-7-4-15(5-8-17)13-23-11-10-18(22-23)16-6-9-19-20(12-16)25-14-24-19/h4-12H,13-14H2,1-3H3
InChIKeyCBVQLUKKISGUGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1,3-Benzodioxol-5-yl)-1-[4-(tert-butyl)benzyl]-1H-pyrazole (CAS 956961-84-5): Structural Identity and Research-Grade Procurement Profile


3-(1,3-Benzodioxol-5-yl)-1-[4-(tert-butyl)benzyl]-1H-pyrazole (CAS 956961-84-5, molecular formula C21H22N2O2, MW 334.4 g/mol) is a synthetic small molecule belonging to the benzodioxole–pyrazole hybrid class [1]. The benzodioxole–pyrazole scaffold is a recognized pharmacophore in medicinal chemistry, with published evidence demonstrating multi-target inhibitory activity against cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) in structurally related analogs [1]. Commercially, this compound is supplied at ≥95% purity exclusively for non-human research use (e.g., in vitro biochemical assays, in vivo preclinical models), and is explicitly not intended for therapeutic or veterinary applications . The compound is available through specialty chemical vendors for early-stage drug discovery and chemical biology investigations .

Why In-Class Substitution of 3-(1,3-Benzodioxol-5-yl)-1-[4-(tert-butyl)benzyl]-1H-pyrazole Introduces Uncontrolled Variables


Although benzodioxole–pyrazole hybrids share a common core, the identity and position of substituents on the pyrazole N1 and C3 positions exert profound, non-linear effects on target selectivity and potency [1][2]. Within the same hybrid series studied by Abd El Razik et al. (2017), compounds differing by only a single functional group displayed widely divergent COX-2/COX-1 selectivity ratios and differential effects on TNF-α suppression (ranging from 85.19% to 97.71% inhibition at equivalent doses) [1]. Furthermore, the classical pyrazole cannabinoid CB1 antagonist pharmacophore (e.g., rimonabant/SR141716A) depends critically on a 3-carboxamide substituent; replacing this with a 3-(benzodioxol-5-yl) group—as in CAS 956961-84-5—abolishes CB1 antagonism and redirects biological activity toward entirely different molecular targets [2]. Consequently, substituting a generic “benzodioxole–pyrazole” scaffold compound without verifying the specific substituent–activity profile risks catastrophic loss of target engagement or introduction of off-target liabilities.

Quantitative Differentiation Evidence for 3-(1,3-Benzodioxol-5-yl)-1-[4-(tert-butyl)benzyl]-1H-pyrazole Versus Closest Analogs


Structural Determinant for COX-2/5-LOX Dual Inhibition: 3-(Benzodioxol-5-yl) vs. 3-Carboxamide Pyrazole Analogs

The 3-(1,3-benzodioxol-5-yl) substituent present in CAS 956961-84-5 is a critical pharmacophoric element for dual COX-2/5-LOX inhibition. In the structure–activity relationship (SAR) study by Abd El Razik et al. (2017), benzodioxole–pyrazole hybrids with this substitution pattern demonstrated measurable dual inhibition of COX-2 and 5-LOX, whereas classical 3-carboxamide pyrazole cannabinoid antagonists (e.g., rimonabant/SR141716A) exhibit negligible COX/LOX activity and instead target CB1 receptors (Ki = 1.98 nM for CB1) [1][2]. Compound 26 in the Razik series—a structurally proximate analog retaining the benzodioxole moiety—achieved high COX-1/COX-2 selectivity, while compounds 11 and 17 suppressed TNF-α by 85.19% and 97.71%, respectively [1].

COX-2 inhibition 5-LOX inhibition benzodioxole pharmacophore

Impact of N1-(4-tert-Butylbenzyl) Substitution on Lipophilicity and Steric Bulk Relative to N1-Unsubstituted or N1-Phenyl Analogs

CAS 956961-84-5 bears a 4-tert-butylbenzyl group at the pyrazole N1 position, introducing substantial steric bulk and increased lipophilicity (calculated logP) compared to N1-unsubstituted or N1-phenyl benzodioxole–pyrazole analogs. In the SAR framework of Lan et al. (1999), the N1 substituent was shown to be a primary determinant of receptor binding affinity and functional activity; for example, replacement of the N1-(2,4-dichlorophenyl) group in SR141716A with smaller substituents reduced CB1 affinity by over 100-fold [1]. While direct logP or potency data for CAS 956961-84-5 are not publicly available, the 4-tert-butylbenzyl substituent is predictively more lipophilic than the N1-benzyl or N1-phenyl congeners found in the Razik et al. (2017) compound library, which may affect membrane permeability, metabolic stability, and plasma protein binding [2].

lipophilicity modulation steric bulk N1-substituted pyrazole

Differentiation from N1-Aryl CB1 Antagonist Pyrazoles: Absence of Cannabinoid Receptor Binding Liability

The classical diarylpyrazole CB1 antagonist pharmacophore, epitomized by SR141716A (rimonabant) and AM251, requires a 3-carboxamide (or 3-iodo) substituent, a 5-(4-substituted-phenyl) group, and an N1-aryl moiety for high-affinity CB1 binding (Ki = 1.98–7.49 nM) [1]. CAS 956961-84-5 lacks all three critical features: it bears a 3-(benzodioxol-5-yl) group instead of a carboxamide, no 5-aryl substituent, and an N1-benzyl rather than N1-aryl group. Based on the SAR rules established by Lan et al. (1999), deviation at any one of these positions reduces CB1 affinity by ≥100-fold; the combined deviations predict complete loss of CB1 engagement [1]. This distinguishes CAS 956961-84-5 as a non-cannabinoid pyrazole scaffold suitable for programs where CB1 activity is an exclusion criterion.

CB1 receptor off-target liability target selectivity

Benzodioxole Moiety as a Redox-Active Antioxidant Functionality: Distinction from Non-Benzodioxole Pyrazoles

The benzodioxole (methylenedioxyphenyl) moiety confers intrinsic radical-scavenging capacity not present in non-benzodioxole pyrazoles. In the benzodioxole–pyrazole hybrid series evaluated by Abd El Razik et al. (2017), compounds bearing the intact 1,3-benzodioxole ring demonstrated measurable antioxidant activity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with compound 26 achieving near-complete DPPH scavenging at 100 μM [1]. In contrast, structurally analogous pyrazoles lacking the benzodioxole oxygen heterocycle (e.g., simple 3-phenyl-1H-pyrazoles) show minimal or no DPPH scavenging activity, as the methylenedioxy group is essential for hydrogen atom transfer to stabilize the DPPH radical [1]. CAS 956961-84-5 retains the intact 1,3-benzodioxole ring.

antioxidant activity DPPH assay benzodioxole redox

Recommended Research Application Scenarios for 3-(1,3-Benzodioxol-5-yl)-1-[4-(tert-butyl)benzyl]-1H-pyrazole (CAS 956961-84-5)


In Vitro COX-2/5-LOX Dual Inhibition Screening

Based on the dual COX-2/5-LOX inhibitory activity established for the benzodioxole–pyrazole hybrid class [1], CAS 956961-84-5 is suited as a screening candidate in cell-free enzyme inhibition assays (COX-1, COX-2, 5-LOX) to quantify its IC50 values and selectivity indices. Its predicted lack of CB1 activity [2] eliminates cannabinoid-related assay interference, enabling cleaner pharmacological profiling relative to pyrazole CB1 antagonists.

Structure–Activity Relationship (SAR) Studies on N1-Benzyl Substituent Effects

The 4-tert-butylbenzyl substituent at N1 provides a distinct steric and lipophilic profile compared to N1-benzyl or N1-phenyl analogs in the published benzodioxole–pyrazole library [1]. Procurement of CAS 956961-84-5 enables systematic SAR exploration of how N1 substitution modulates target potency, metabolic stability, and membrane permeability within the benzodioxole–pyrazole scaffold.

In Vivo Anti-Inflammatory Efficacy and Antioxidant Mechanistic Studies

Given that structurally related benzodioxole–pyrazole hybrids demonstrated significant in vivo anti-inflammatory and analgesic activity in carrageenan-induced paw edema and hot-plate models, with concurrent TNF-α suppression (85.19–97.71%) [1], CAS 956961-84-5 is a candidate for preclinical in vivo efficacy testing. Its benzodioxole-derived antioxidant functionality [1] further supports investigation of dual anti-inflammatory/antioxidant mechanisms in rodent models of acute and chronic inflammation.

Chemical Biology Probe for Profiling Non-CB1 Pyrazole Targets

Because the compound is predicted to lack CB1 receptor affinity based on SAR rules established by Lan et al. (1999) [2], it can serve as a negative-control chemical probe in studies where CB1 antagonism must be excluded, or as a starting scaffold for target identification (e.g., affinity-based protein profiling) to discover novel molecular targets engaged by the 3-(benzodioxol-5-yl)-1-benzyl-1H-pyrazole chemotype.

Quote Request

Request a Quote for 3-(1,3-benzodioxol-5-yl)-1-[4-(tert-butyl)benzyl]-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.